Field: Marine Science
Application Summary: Arochlor 5432, a mixture of polychlorinated terphenyls (PCT), was detected in sediment and several biological compartments including: saltmarsh cordgrass (Spartina alterniflora), American oysters (Crassostrea virginica), red-jointed fiddler crabs (Uca minax), wharf crabs (Sesarma reticulatum) and mummichogs (Fundulus heteroclitus) collected from Tabbs Creek .
Methods of Application: Species from several phyla were selected in order to examine PCT accumulation in physiologically and ecologically different organisms. In general, PCT concentrations in sediment and biota decreased with distance downstream from the PCT outfall .
Results: The organism with the highest mean concentration (18,300 µg/kg dry weight) was the native oyster, a benthic filter feeder . This work represents the first report of hepatic CYP1A induction caused by Arochlor 5432 in teleosts and, similar to work in mammalian systems, suggests that the effects of this mixture may be mediated through Ah receptor binding .
Field: Environmental Management
Application Summary: Arochlor 5432 was found in 14 of similar to those following exposure to Arochlor 1254, a 126 hydraulic systems examined and also in fluid leak residues near some equipment .
Results: The presence of high concentrations of PCTs contributed to the facility being included on the National Priorities List .
Field: Toxicology
Application Summary: Arochlor 5432 has been used in studies examining the dose-response effects of polychlorinated terphenyl (PCT) mixtures on levels of hepatic cytochrome P4501A (CYP1A) and associated EROD activity in the mummichog, relative to a polychlorinated biphenyl (PCB) mixture Aroclor 1254 .
Methods of Application: Fish were injected intraperitoneally with PCT formulations Aroclor 5432, Aroclor 5460, or the PCB .
Results: This work represents the first report of hepatic CYP1A induction caused by Arochlor 5432 in teleosts and, similar to work in mammalian systems, suggests that the effects of this mixture may be mediated through Ah receptor binding .
Field: Industrial Hygiene
Application Summary: Arochlor 5432 was found in hydraulic systems examined and also in fluid leak residues near some equipment . The most probable source being the hydraulic fluid Pydraul 312A utilized for high‐temperature applications .
Arochlor 5432 is a member of the polychlorinated terphenyls family, characterized by its complex structure comprising three phenyl rings that can be substituted with chlorine atoms. Specifically, Arochlor 5432 contains approximately 32% chlorine by weight and is identified by the Chemical Abstracts Service number 63496-31-1. This compound is part of a broader group of polychlorinated biphenyls and terphenyls, which are known for their stability and resistance to degradation in the environment .
The chemical structure of Arochlor 5432 allows it to exist in various congeners, each differing in the number and position of chlorine substitutions. This variability contributes to its unique chemical properties and biological effects .
Arochlor 5432 exhibits significant biological activity, primarily through its interaction with cytochrome P450 enzymes. It has been identified as a mixed-type inducer of hepatic cytochrome P450 in laboratory studies involving rats. This induction can lead to alterations in liver morphology and function, suggesting potential hepatotoxic effects .
Additionally, Arochlor 5432 has been shown to accumulate in aquatic organisms, raising concerns about its ecological impact and potential biomagnification through food webs . Its toxicity profile indicates that it may cause various adverse effects on reproductive systems and immune function .
The synthesis of Arochlor 5432 typically involves the chlorination of biphenyl or terphenyl compounds. The process can be summarized as follows:
Historically, Arochlor 5432 has been used in various industrial applications similar to those of polychlorinated biphenyls. These include:
Studies have shown that Arochlor 5432 interacts with various biological systems, particularly affecting cytochrome P450 enzymes involved in xenobiotic metabolism. Research indicates that exposure to this compound can lead to:
Arochlor 5432 shares similarities with other polychlorinated compounds, particularly polychlorinated biphenyls and terphenyls. Key comparisons include:
| Compound Name | Structure Type | Chlorine Content (%) | Environmental Stability | Toxicity Profile |
|---|---|---|---|---|
| Arochlor 5432 | Polychlorinated Terphenyl | ~32 | High | Moderate |
| Arochlor 5442 | Polychlorinated Biphenyl | ~42 | High | High |
| Arochlor 5460 | Polychlorinated Biphenyl | ~60 | Very High | Very High |
| Polychlorinated Biphenyl (PCB) | Biphenyl | Varies (up to ~60) | High | Varies (some highly toxic) |
| Polychlorinated Naphthalene (PCN) | Naphthalene | Varies (up to ~75) | Moderate | Varies |
Arochlor 5432's unique three-ring structure distinguishes it from biphenyl-based compounds like Arochlor 5442 and Arochlor 5460, which primarily consist of two phenyl rings. This structural difference contributes to variations in their environmental behavior and biological effects .
Aroclor 5432 belongs to the polychlorinated terphenyls family, a class of chlorinated aromatic hydrocarbons that are structurally distinct from polychlorinated biphenyls . The fundamental structure of Aroclor 5432 consists of three interconnected benzene rings that form the terphenyl backbone, with varying degrees of chlorine substitution across the molecular framework [4]. The chemical formula can be represented as C₁₈H₁₄₋ₙClₙ, where n represents the number of chlorine atoms that can range from one to fourteen, though practical commercial mixtures typically contain fewer highly chlorinated congeners [12].
The terphenyl backbone structure exhibits three distinct isomeric configurations: ortho-terphenyl, meta-terphenyl, and para-terphenyl [22]. Each isomer presents unique structural characteristics that influence the overall physicochemical properties of the mixture [20]. Ortho-terphenyl displays an angular arrangement of the three benzene rings, while meta-terphenyl exhibits a bent configuration, and para-terphenyl demonstrates a linear arrangement [22]. Commercial Aroclor 5432 contains a mixture of all three isomeric forms, contributing to the complex nature of the compound [20].
The chlorination pattern in Aroclor 5432 follows a random distribution with preferential substitution at positions that experience minimal steric hindrance [20]. Meta and para positions on each benzene ring are more commonly chlorinated due to reduced steric interactions, while ortho positions adjacent to inter-ring bonds are less frequently substituted [20]. This chlorination pattern significantly affects the molecular conformation and planarity of the compounds within the mixture [20]. Aroclor 5432 contains approximately thirty-two percent chlorine by weight, classifying it as a moderately chlorinated polychlorinated terphenyl mixture [5].
| Structural Feature | Description | Significance |
|---|---|---|
| Basic Structure | Three benzene rings connected in sequence | Provides the basic molecular framework for polychlorinated terphenyls |
| Terphenyl Isomers | Mixture of ortho-, meta-, and para-terphenyl backbones | Affects molecular geometry and physical properties |
| Chlorination Pattern | Random chlorination with preference for less hindered positions | Determines overall physical and chemical properties |
| Ortho Positions | Positions adjacent to inter-ring bonds, less likely to be chlorinated due to steric hindrance | Affects molecular conformation and reactivity |
| Meta Positions | Positions 3,5 on each ring, commonly chlorinated | Contributes to overall chlorine content with minimal steric effects |
| Para Positions | Positions opposite to inter-ring bonds, commonly chlorinated | Provides sites for chlorination with minimal steric effects |
The molecular weight distribution of Aroclor 5432 reflects the complex mixture of polychlorinated terphenyl congeners with varying degrees of chlorination [19]. The theoretical number of possible polychlorinated terphenyl isomers is several orders of magnitude greater than that of polychlorinated biphenyls due to the additional benzene ring, creating extensive congeneric variability within commercial mixtures [12]. However, commercial production methods and thermodynamic considerations limit the actual number of congeners present in significant concentrations [19].
Based on the thirty-two percent chlorination level, Aroclor 5432 predominantly contains tri-chlorinated and tetra-chlorinated terphenyl congeners, with lesser amounts of di-chlorinated, penta-chlorinated, and hexa-chlorinated species [5]. The molecular weight range extends from approximately 265 grams per mole for mono-chlorinated terphenyls to over 500 grams per mole for octa-chlorinated congeners [19]. The distribution follows a pattern where tri-chlorinated and tetra-chlorinated species represent the major components, comprising an estimated twenty-five to thirty percent and twenty to twenty-five percent of the mixture, respectively [19].
| Chlorination Level | Molecular Formula | Molecular Weight (g/mol) | Estimated Percentage in Aroclor 5432 |
|---|---|---|---|
| Mono-chlorinated terphenyls | C₁₈H₁₃Cl | 264.75 | 5-10% |
| Di-chlorinated terphenyls | C₁₈H₁₂Cl₂ | 299.20 | 15-20% |
| Tri-chlorinated terphenyls | C₁₈H₁₁Cl₃ | 333.64 | 25-30% |
| Tetra-chlorinated terphenyls | C₁₈H₁₀Cl₄ | 368.09 | 20-25% |
| Penta-chlorinated terphenyls | C₁₈H₉Cl₅ | 402.53 | 10-15% |
| Hexa-chlorinated terphenyls | C₁₈H₈Cl₆ | 436.98 | 5-10% |
| Hepta-chlorinated terphenyls | C₁₈H₇Cl₇ | 471.42 | 1-5% |
| Octa-chlorinated terphenyls | C₁₈H₆Cl₈ | 505.87 | <1% |
The congeneric variability within each chlorination level is substantial, as each level contains multiple positional isomers with different chlorine substitution patterns [20]. Environmental and biological processes can selectively alter the congener composition through differential metabolism, bioaccumulation, and degradation pathways [19]. This congeneric variability complicates analytical quantification and environmental assessment, as individual congeners may exhibit distinct physicochemical properties and biological activities [19].
The thermodynamic properties of Aroclor 5432 are influenced by the degree of chlorination and the structural characteristics of the constituent congeners [12]. Commercial Aroclor 5432 exists as a viscous liquid at room temperature, indicating that the melting point lies below twenty-five degrees Celsius [2]. This physical state contrasts with more highly chlorinated polychlorinated terphenyl mixtures such as Aroclor 5460, which exist as solid resins at ambient conditions [6].
The vapor pressure of Aroclor 5432 is characteristically low, estimated to be less than 10⁻⁴ millimeters of mercury at twenty-five degrees Celsius [2]. This low volatility is consistent with the high molecular weight and extensive aromatic structure of the constituent compounds [12]. The vapor pressure decreases with increasing chlorination level, following the general trend observed in other chlorinated aromatic compounds [21]. Individual congeners within the mixture exhibit varying vapor pressures based on their specific chlorination patterns and molecular weights [21].
Boiling point data for Aroclor 5432 are not directly reported in the literature, but estimates based on the chlorination level and comparison with similar compounds suggest a range of three hundred to three hundred fifty degrees Celsius [6]. The distillation range would be broad due to the mixture nature of the compound, with lower chlorinated congeners volatilizing at lower temperatures than their highly chlorinated counterparts [6]. Flash point estimates place Aroclor 5432 in the range of one hundred seventy to one hundred ninety degrees Celsius, reflecting the moderate fire hazard associated with the compound [2].
| Property | Estimated Value for Aroclor 5432 | Comparison with Aroclor 5460 | Notes |
|---|---|---|---|
| Melting Point | Below room temperature (liquid at 25°C) | Higher than Aroclor 5432 (solid at 25°C) | Lower chlorination results in lower melting point |
| Boiling Point | 300-350°C range | Higher than Aroclor 5432 (>350°C) | Lower chlorination results in lower boiling point |
| Vapor Pressure at 25°C | 10⁻⁴ to 10⁻⁵ mmHg | Lower than Aroclor 5432 (<10⁻⁵ mmHg) | Lower chlorination results in higher vapor pressure |
| Flash Point | Approximately 170-190°C | Higher than Aroclor 5432 (>190°C) | Lower chlorination results in lower flash point |
The solubility characteristics of Aroclor 5432 reflect the hydrophobic nature inherent to polychlorinated aromatic compounds [15]. Water solubility is extremely limited, with estimates suggesting concentrations below 0.1 milligrams per liter at twenty-five degrees Celsius [10]. This low aqueous solubility is attributed to the extensive aromatic structure and chlorine substitution, which reduce the polarity and hydrogen bonding capacity of the molecules [15]. The hydrophobic character increases with the degree of chlorination, making higher chlorinated congeners within the mixture even less water-soluble than their lower chlorinated counterparts [10].
In contrast to the limited aqueous solubility, Aroclor 5432 demonstrates high solubility in organic solvents [2] [3]. Aromatic solvents such as benzene and toluene provide excellent solvation, with the compound being highly soluble in these matrices [2] [18]. Toluene is commonly employed as a solvent for Aroclor 5432 in analytical standards, reflecting the favorable thermodynamic interactions between the aromatic structures [2] [3]. Chlorinated solvents including chloroform and carbon tetrachloride also demonstrate excellent solvation capacity for Aroclor 5432 [23].
Polar organic solvents exhibit variable solubility behavior depending on their specific chemical characteristics [23]. Acetone provides good solubility for Aroclor 5432, while lower alcohols such as methanol and ethanol show limited solvation capacity [10] [23]. Dimethyl sulfoxide demonstrates moderate solubility, reflecting its unique solvation properties for chlorinated aromatic compounds [23]. Hexane and other aliphatic hydrocarbons provide good solubility for the compound, though typically less than aromatic solvents [23].
| Solvent Type | Solubility Behavior | Polarity | Notes |
|---|---|---|---|
| Water | Practically insoluble (<0.1 mg/L) | Polar | Hydrophobic nature limits water solubility |
| Methanol | Very slightly soluble | Polar | Limited solubility in short-chain alcohols |
| Ethanol | Slightly soluble | Polar | Limited solubility in short-chain alcohols |
| Acetone | Soluble | Polar | Good solvent for extraction |
| Benzene | Highly soluble | Non-polar | Excellent solvent for polychlorinated terphenyls |
| Toluene | Highly soluble | Non-polar | Common solvent for polychlorinated terphenyls in analytical standards |
| Hexane | Soluble | Non-polar | Good solvent for non-polar extraction |
| Chloroform | Highly soluble | Non-polar | Excellent solvent for polychlorinated terphenyls |
The partition coefficients of Aroclor 5432 provide quantitative measures of the compound's distribution behavior between different environmental phases [9] [24]. The octanol-water partition coefficient, expressed as log Kow, is estimated to range from 5.0 to 7.0 for the mixture, reflecting the highly lipophilic nature of the constituent congeners [9]. Individual congeners within the mixture exhibit varying log Kow values based on their specific chlorination patterns, with higher chlorinated species demonstrating greater lipophilicity [9]. This range is consistent with similar polychlorinated aromatic compounds and reflects the strong tendency of Aroclor 5432 to partition into organic phases rather than aqueous environments [9].
The organic carbon-water partition coefficient, log Koc, provides insight into the sorption behavior of Aroclor 5432 to organic matter in soil and sediment matrices [24]. Estimates for Aroclor 5432 suggest log Koc values in the range of 4.5 to 6.5, indicating strong affinity for organic carbon phases [24]. This parameter is particularly relevant for understanding the environmental fate and bioavailability of the compound in natural systems [24]. The relationship between log Kow and log Koc follows established correlations for chlorinated aromatic compounds, with log Koc typically being lower than log Kow by approximately 0.5 to 1.0 log units [24].
Henry's Law constants for Aroclor 5432 are estimated to range from 10⁻³ to 10⁻⁴ atmosphere-cubic meters per mole at twenty-five degrees Celsius [9] [21]. These values indicate a moderate tendency for volatilization from aqueous solutions, though the low water solubility limits the practical significance of this parameter in most environmental scenarios [21]. The Henry's Law constant decreases with increasing chlorination level within the mixture, reflecting the inverse relationship between molecular weight and volatility [21]. These constants are important for modeling the atmospheric transport and fate of Aroclor 5432 in environmental systems [21].
| Chlorination Level | Estimated Log Kow | Estimated Log Koc | Estimated Henry's Law Constant (atm-m³/mol) |
|---|---|---|---|
| Mono-chlorinated terphenyls | 4.5-5.0 | 4.0-4.5 | 10⁻³ |
| Di-chlorinated terphenyls | 5.0-5.5 | 4.5-5.0 | 5×10⁻⁴ |
| Tri-chlorinated terphenyls | 5.5-6.0 | 5.0-5.5 | 10⁻⁴ |
| Tetra-chlorinated terphenyls | 6.0-6.5 | 5.5-6.0 | 5×10⁻⁵ |
| Penta-chlorinated terphenyls | 6.5-7.0 | 6.0-6.5 | 10⁻⁵ |
| Hexa-chlorinated terphenyls | 7.0-7.5 | 6.5-7.0 | 5×10⁻⁶ |
The synthesis of Arochlor 5432 followed established industrial chlorination processes that were developed in parallel with polychlorinated biphenyl manufacturing. The production of polychlorinated terphenyls commenced in 1929 by Monsanto Chemical Company in the United States, with large-scale commercial production established by 1930 [1] [2]. The manufacturing process involved the progressive chlorination of technical terphenyl, which consisted of a mixture of ortho-, meta-, and para-terphenyl isomers as the base starting material [3] [4].
The chlorination reaction was conducted through direct halogenation in the presence of suitable industrial catalysts under controlled temperature conditions [3]. This procedure led to the formation of very complex mixtures of polychlorinated compounds whose composition remained highly variable, particularly with regard to the specific terphenyl backbone configurations [3] [5]. The chemical formula for polychlorinated terphenyls can be represented as C₁₈H₁₄₋ₙClₙ, where n represents the number of chlorine atoms ranging from 1 to 14 [6] [7].
Arochlor 5432 specifically consists of polychlorinated terphenyl homologs with a range of 1-5 chlorine atoms, with the majority being comprised of the trichloro-homolog group [8]. The average degree of chlorination achieved in the synthesis ranged from 6.8 to 7.4 chlorine atoms per molecule, depending on the specific terphenyl backbone being chlorinated [3]. The manufacturing process utilized catalyst-mediated chlorination systems that enabled controlled progression through various chlorination degrees[manufacturing_df].
The production methodology involved several critical process steps beginning with raw material preparation of technical terphenyl mixtures, followed by progressive chlorination reactions under carefully controlled temperature conditions[manufacturingdf]. Product separation was achieved through distillation and fractionation processes, with quality control measures focusing on analysis of chlorine percentage and viscosity properties[manufacturingdf]. The final product consisted of complex mixtures of polychlorinated terphenyl homologs with predominantly trichloro-homolog group composition[manufacturing_df].
Arochlor 5432 found extensive industrial utilization primarily in hydraulic fluid and compressor lubricant applications due to its exceptional chemical and physical properties. The compound was specifically formulated for use in industrial equipment and machinery hydraulic systems, where its high viscosity stability and non-flammable characteristics provided significant operational advantages[applications_df] [13] [14].
In hydraulic fluid applications, Arochlor 5432 was employed across manufacturing, construction, and mining industries where reliable hydraulic system performance was critical[applications_df]. The compound's thermal stability and chemical resistance made it particularly suitable for high-pressure hydraulic systems operating under demanding industrial conditions [14]. These properties enabled consistent performance in applications ranging from industrial machinery to commercial equipment and automotive brake fluid systems [14].
Compressor lubricant applications represented another major utilization category for Arochlor 5432. The compound served as lubricating fluid for air compressors and gas compressors in industrial processing and power generation facilities[applicationsdf]. Its thermal stability and chemical resistance properties ensured reliable operation under the elevated temperatures and pressures characteristic of compressor systems[applicationsdf]. Historical documentation indicates that Arochlor 5432 usage as compressor and hydraulic fluid additives probably ended approximately ten years prior to its environmental detection at federal facilities [9].
The compound also found significant application in heat transfer fluid systems, particularly in closed-loop heat exchange systems used in chemical processing and manufacturing operations[applicationsdf]. Its high boiling point of 110.6°C and thermal conductivity properties made it suitable for maintaining uniform temperature distribution throughout industrial processes [15][applicationsdf]. Additional industrial applications included use in electrical transformers and capacitors as dielectric fluids, where its excellent electrical insulation properties provided operational reliability[applications_df].
Industrial detection studies have documented the presence of Arochlor 5432 in hydraulic systems and fluid leak residues near industrial equipment, confirming its widespread historical utilization [9]. Environmental sampling at federal facilities revealed concentrations as high as 200,000 μg/kg in sediments downstream from industrial outfalls, with significant bioaccumulation documented in indigenous oysters reaching 35,000 μg/kg [9]. These findings demonstrate both the extensive industrial use of Arochlor 5432 and its significant environmental persistence following cessation of commercial applications.